N-(2-aminoethyl)-4-fluorobenzamide hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(2-aminoethyl)-4-fluorobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O.ClH/c10-8-3-1-7(2-4-8)9(13)12-6-5-11;/h1-4H,5-6,11H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFVAICMWYSAAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCN)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations for N 2 Aminoethyl 4 Fluorobenzamide Hydrochloride
Direct Synthesis Pathways to N-(2-aminoethyl)-4-fluorobenzamide Hydrochloride
The direct synthesis of this compound is primarily centered on the formation of a stable amide bond between a 4-fluorobenzoyl moiety and an ethylenediamine (B42938) backbone. The key challenge lies in achieving mono-acylation of the symmetric ethylenediamine. Modern synthetic chemistry addresses this through several sophisticated protocols, including the strategic use of protecting groups and advanced coupling reagents.
Reductive alkylation, also known as reductive amination, is a powerful and widely used method for forming carbon-nitrogen bonds. wikipedia.org This process converts a carbonyl group (from an aldehyde or ketone) into an amine through an intermediate imine, which is then reduced. wikipedia.orgmasterorganicchemistry.com While not typically the most direct route to the unsubstituted aminoethyl moiety in the target compound, it is a cornerstone of synthetic chemistry for creating substituted amine derivatives and is considered a green chemistry method due to its efficiency and potential for one-pot reactions. wikipedia.org
The reaction involves two main steps:
Imine Formation: A primary or secondary amine reacts with a carbonyl compound to form an imine (or an enamine). This reaction is typically reversible and is often favored by removing the water that is formed.
Reduction: A reducing agent, introduced into the reaction mixture, reduces the C=N double bond of the imine to a C-N single bond, forming the new amine.
A variety of reducing agents can be employed, with their selection depending on the substrate's sensitivity and the reaction conditions. Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the original carbonyl group. masterorganicchemistry.com Catalytic hydrogenation is also a viable, waste-reducing alternative. wikipedia.orgshokubai.org
| Feature | Description |
| Reactants | Amine (primary or secondary) + Carbonyl (aldehyde or ketone) |
| Key Intermediate | Imine |
| Common Reducing Agents | Sodium Cyanoborohydride (NaBH₃CN), Sodium Triacetoxyborohydride (NaBH(OAc)₃), Catalytic Hydrogenation (H₂/Pd, Pt, etc.) masterorganicchemistry.comshokubai.org |
| Advantages | High selectivity, mild conditions, avoids over-alkylation common with alkyl halides, suitable for one-pot synthesis. wikipedia.orgmasterorganicchemistry.com |
This methodology is fundamental for producing a wide array of alkylated amines, which can be crucial precursors in multi-step syntheses. shokubai.org
The formation of the amide linkage is the central transformation in the synthesis of N-(2-aminoethyl)-4-fluorobenzamide. This can be achieved through classical acylation methods or by using modern condensation (coupling) reagents that activate the carboxylic acid. luxembourg-bio.com
Benzoylation involves the acylation of an amine using a benzoyl derivative. A classic and robust method is the Schotten-Baumann reaction, which utilizes an acyl chloride, such as 4-fluorobenzoyl chloride, and an amine in the presence of a base. bath.ac.ukchemicalforums.com
The reaction is typically performed in a two-phase system (e.g., dichloromethane (B109758) and water) with a base like sodium hydroxide (B78521) to neutralize the hydrochloric acid byproduct, driving the reaction to completion. chemicalforums.com The amine nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate which then collapses, expelling the chloride ion to form the stable amide bond.
To achieve selective mono-benzoylation of a diamine like ethylenediamine, it is often necessary to use a protecting group on one of the amine functionalities, as discussed in the following section. Direct reaction without protection would likely lead to a mixture of mono- and di-acylated products.
An alternative starting material for the benzoyl moiety is 4-fluorobenzoic acid itself, which requires activation before it can react with the amine. This is the basis for the use of amide coupling reagents.
Modern amide synthesis frequently employs coupling reagents to facilitate the reaction between a carboxylic acid and an amine under mild conditions. luxembourg-bio.comnih.gov These reagents work by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby activating it for nucleophilic attack by the amine. luxembourg-bio.com
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uranium-based coupling reagent derived from 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). wikipedia.orgfishersci.co.uk It is typically used in combination with a non-nucleophilic organic base, most commonly N,N-diisopropylethylamine (DIPEA), in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.orgyoutube.com
The general mechanism proceeds as follows:
The base (DIPEA) deprotonates the carboxylic acid (4-fluorobenzoic acid) to form a carboxylate anion. growingscience.com
The carboxylate attacks HATU to form a highly reactive OAt-active ester. wikipedia.org
The amine (e.g., mono-protected ethylenediamine) then attacks the active ester, forming the desired amide bond and releasing HOAt. wikipedia.org
| Reagent | Full Name | Typical Base | Common Solvent | Key Feature |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | DIPEA, Triethylamine | DMF, CH₂Cl₂ | High efficiency, derived from HOAt, reduces racemization risk in chiral substrates. wikipedia.orgfishersci.co.uk |
| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | HOBt (additive), DMAP | DMF, CH₂Cl₂ | Water-soluble byproducts, easy to remove during workup. nih.govfishersci.co.uk |
| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | DIPEA, Triethylamine | DMF | Highly effective but produces a carcinogenic byproduct (HMPA). fishersci.co.uk |
The use of reagents like HATU provides high yields and clean reactions under mild conditions, making them indispensable in modern organic synthesis. nih.govgrowingscience.com
To ensure the selective formation of the mono-amide product, a common strategy is to temporarily block one of the two amine groups of ethylenediamine using a protecting group. total-synthesis.com The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups due to its ease of installation and its stability under many reaction conditions, yet facile removal under acidic conditions. fishersci.co.ukmasterorganicchemistry.com
The synthetic sequence is as follows:
Protection: Ethylenediamine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield N-Boc-ethylenediamine. By controlling the stoichiometry, selective mono-protection can be achieved.
Amide Coupling: The free primary amine of N-Boc-ethylenediamine is then coupled with 4-fluorobenzoic acid using a coupling reagent like HATU/DIPEA, or reacted with 4-fluorobenzoyl chloride. This forms N-(2-(Boc-amino)ethyl)-4-fluorobenzamide.
Deprotection: The Boc group is removed by treatment with a strong acid. masterorganicchemistry.com Using hydrochloric acid (e.g., a solution of HCl in dioxane or methanol) is particularly convenient as it simultaneously removes the Boc group and forms the desired hydrochloride salt of the final product in a single step. fishersci.co.ukorganic-chemistry.org The mechanism of deprotection involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation, which forms isobutene, and subsequent decarboxylation to release the free amine. masterorganicchemistry.com
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) fishersci.co.ukmasterorganicchemistry.com |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenation (H₂/Pd-C) total-synthesis.com |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) total-synthesis.com |
This protecting group strategy provides a highly controlled and efficient route to the target compound, avoiding the formation of undesirable byproducts.
Amide Bond Formation via Acylation and Condensation Reactions
This compound as a Versatile Synthetic Intermediate
With its primary aliphatic amine, this compound serves as a valuable intermediate for the synthesis of more elaborate molecules. The terminal amine provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into larger scaffolds.
Its structural motif is found in compounds investigated for biological activity. For instance, analogues of N-(2-aminoethyl)benzamides have been synthesized and studied as potent inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in neurodegenerative diseases. nih.gov The primary amine of the intermediate can be further alkylated, acylated, or used in reductive amination reactions to build a diverse library of derivatives for structure-activity relationship (SAR) studies. For example, it can be condensed with various aldehydes or ketones, followed by reduction, to introduce a wide range of substituents on the terminal nitrogen. This versatility makes it a key building block in drug discovery and development programs.
Precursor in Benzamide (B126) Analog Library Synthesis
The presence of a reactive primary amine group makes N-(2-aminoethyl)-4-fluorobenzamide a valuable scaffold for combinatorial chemistry and the synthesis of benzamide analog libraries. Researchers can systematically modify this amine to introduce a wide array of substituents, thereby generating a diverse set of molecules for screening in drug discovery and materials science. nih.govresearchgate.netindexcopernicus.com For instance, a series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide have been synthesized to explore their activity as monoamine oxidase-B inactivators. nih.gov
The general synthetic approach involves the acylation or alkylation of the terminal amino group. This can be achieved through various methods, including reaction with acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. researchgate.netnih.gov The choice of reagents and conditions allows for precise control over the final product's structure and properties.
Table 1: Representative Reactions for Benzamide Analog Library Synthesis
| Reaction Type | Reagents | Product Class |
|---|---|---|
| Acylation | R-COCl, Base | N-Acyl-N'-(4-fluorobenzoyl)ethylenediamines |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | N-Alkyl-N'-(4-fluorobenzoyl)ethylenediamines |
Applications in Complex Organic Scaffold Construction
Beyond simple derivatization, this compound serves as a key building block in the construction of more complex organic scaffolds. The dual functionality of the molecule can be exploited in multi-step synthetic sequences to form heterocyclic systems and other intricate architectures. For example, the primary amine can participate in condensation reactions with dicarbonyl compounds to form heterocycles like pyrazoles or pyrimidines.
Furthermore, the benzamide portion of the molecule can be involved in transformations. While the amide bond is generally stable, it can be cleaved or modified under specific conditions. The fluorine substituent on the phenyl ring also offers a site for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, although this typically requires harsh conditions. frontiersin.org
Utility in Functionalized Monomer Derivatization for Advanced Materials
In the field of materials science, this compound is a precursor for functionalized monomers used in the synthesis of advanced polymers. nih.gov The primary amine can be reacted with polymerizable groups, such as acrylates or methacrylates, to create monomers that can then be incorporated into polymer chains. researchgate.netnih.gov
The resulting polymers carry the 4-fluorobenzamide (B1200420) moiety as a pendant group, which can impart specific properties to the material, such as:
Thermal Stability: Aromatic amide structures are known to enhance the thermal stability of polymers.
Chemical Resistance: The fluorinated aromatic ring contributes to the chemical inertness of the material.
Specific Interactions: The amide group can participate in hydrogen bonding, influencing the polymer's morphology and interaction with other molecules.
These functionalized polymers find applications in various fields, including the development of specialty coatings, membranes, and materials for biomedical applications. mdpi.comresearchgate.net
Optimization of Synthetic Processes for this compound Production
The efficient synthesis of this compound is crucial for its application as a chemical intermediate. The primary method for its preparation involves the acylation of ethylenediamine with a 4-fluorobenzoyl derivative, typically 4-fluorobenzoyl chloride. sciforum.net Optimization of this process focuses on maximizing yield, minimizing by-products, and ensuring scalability.
Influence of Solvents and Reaction Conditions on Synthesis Efficiency
The choice of solvent and reaction conditions significantly impacts the efficiency of the acylation reaction. A key challenge in the synthesis is achieving mono-acylation of ethylenediamine, as the diamine can readily react at both ends to form the di-acylated by-product.
Solvent Effects:
Aprotic Solvents: Solvents like dichloromethane (DCM) and tetrahydrofuran (B95107) (THF) are commonly used. nih.govfrontiersin.org They are generally good at dissolving the reactants but may require the addition of a base to neutralize the HCl generated during the reaction with an acid chloride.
Protic Solvents: Water can be used as a green solvent for acylation reactions. researchgate.netmdpi.com However, the solubility of the starting materials and the potential for hydrolysis of the acid chloride must be carefully considered.
Biphasic Systems: A Schotten-Baumann reaction, using an organic solvent and an aqueous base, can be an effective method to control the reaction.
Reaction Conditions:
Temperature: Low temperatures (e.g., 0 °C) are often employed at the beginning of the reaction to control the initial exothermic reaction and improve selectivity for mono-acylation. bath.ac.uk
Stoichiometry: Using a large excess of ethylenediamine can favor the formation of the mono-acylated product. The unreacted diamine can then be removed during the work-up.
Table 2: Effect of Solvent on a Model Acylation Reaction
| Solvent | Base | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|
| Dichloromethane | Triethylamine | 0 to RT | 70-85 |
| Tetrahydrofuran | Pyridine | 0 to RT | 65-80 |
Yield Enhancement and By-product Management Strategies
Several strategies can be employed to enhance the yield of N-(2-aminoethyl)-4-fluorobenzamide and manage the formation of by-products.
Controlled Addition: Slow, dropwise addition of the 4-fluorobenzoyl chloride to a solution of excess ethylenediamine helps to maintain a low concentration of the acylating agent, thus minimizing di-acylation.
Use of Protecting Groups: While more synthetically intensive, protecting one of the amino groups of ethylenediamine (e.g., as a carbamate) ensures mono-acylation. The protecting group is then removed in a subsequent step.
Purification Methods: The primary by-product, N,N'-bis(4-fluorobenzoyl)ethylenediamine, is less polar and less water-soluble than the desired product. This difference in polarity can be exploited for purification by crystallization or column chromatography. Acid-base extraction is also a powerful technique; the desired product, with its free primary amine, can be extracted into an acidic aqueous phase, leaving the neutral di-acylated by-product in the organic phase.
Scalability Considerations for Laboratory and Pilot-Scale Synthesis
Scaling up the synthesis of this compound from the laboratory to a pilot or industrial scale introduces several challenges. researchgate.net
Heat Management: The acylation reaction is often exothermic. On a large scale, efficient heat dissipation is critical to maintain control over the reaction temperature and prevent runaway reactions and the formation of degradation products. This may require the use of jacketed reactors with cooling systems.
Mixing: Ensuring homogeneous mixing of the reactants becomes more challenging in large reactors. Inefficient mixing can lead to localized high concentrations of the acylating agent, promoting the formation of the di-acylated by-product. The use of appropriate impellers and agitation rates is essential. researchgate.net
Work-up and Isolation: Handling large volumes of solvents and reagents during the work-up requires appropriate equipment. Filtration and drying of the final product also need to be optimized for large quantities to ensure efficiency and product quality. The use of hydrochloric acid is common in the final step to precipitate the hydrochloride salt, which often has better crystallinity and stability. incb.org
Structure Activity Relationship Sar Investigations of N 2 Aminoethyl 4 Fluorobenzamide Hydrochloride Derivatives
Systematic Design and Synthesis of N-(2-aminoethyl)-4-fluorobenzamide Analogues for SAR Studies
The systematic design of analogues of N-(2-aminoethyl)-4-fluorobenzamide hydrochloride is a crucial step in probing the structure-activity landscape. This process typically involves the strategic modification of different parts of the molecule, including the benzamide (B126) ring, the amide linker, and the aminoethyl side chain. The synthesis of these analogues often follows established chemical routes. For instance, the core benzamide structure can be synthesized through the condensation reaction of a substituted benzoyl chloride with an appropriate amine.
A general synthetic approach may involve the reaction of 4-fluorobenzoyl chloride with N-Boc-ethylenediamine, followed by deprotection of the Boc group to yield the desired N-(2-aminoethyl)-4-fluorobenzamide. Modifications to the aromatic ring can be introduced by starting with differently substituted benzoyl chlorides. Variations in the ethylenediamine (B42938) linker can be achieved by using different diamines in the initial coupling step.
To illustrate the systematic exploration of chemical space, a hypothetical library of analogues could be designed as shown in the table below.
| Compound ID | R1 (Benzamide Ring) | R2 (Amine) | Synthetic Strategy |
| Parent | 4-F | H | Standard Amide Coupling |
| A1 | 4-Cl | H | Amide coupling with 4-chlorobenzoyl chloride |
| A2 | 4-CH3 | H | Amide coupling with 4-methylbenzoyl chloride |
| A3 | 3,4-diF | H | Amide coupling with 3,4-difluorobenzoyl chloride |
| B1 | 4-F | CH3 | Reductive amination of the primary amine |
| B2 | 4-F | Benzyl | N-alkylation with benzyl bromide |
| An interactive version of this data table is available online. |
Correlation Between Structural Motifs and Molecular Interaction Profiles
The biological activity of N-(2-aminoethyl)-4-fluorobenzamide derivatives is intrinsically linked to their molecular interaction profiles with their biological targets. Modifications to the structural motifs of the molecule can significantly alter these interactions. For example, the nature and position of substituents on the benzamide ring can influence hydrophobic and electronic interactions within the binding pocket of a target protein.
Studies on related benzamide-containing molecules have shown that the aromatic ring often engages in π-π stacking or hydrophobic interactions with aromatic residues of the target. The fluorine atom at the 4-position of the parent compound is of particular interest as it can alter the electronic properties of the ring and potentially participate in halogen bonding or other specific interactions.
Identification of Key Pharmacophoric Features within the Benzamide Scaffold
A pharmacophore model for this class of compounds would typically include a hydrogen bond donor/acceptor, an aromatic ring, and a basic amine group. The spatial arrangement of these features is critical for biological activity.
The amide linkage is a cornerstone of the pharmacophore, providing both hydrogen bond donor (N-H) and acceptor (C=O) capabilities.
The substituents on both the aromatic ring and the aliphatic side chain play a significant role in modulating the biological activity of N-(2-aminoethyl)-4-fluorobenzamide derivatives.
The following table illustrates the hypothetical effect of various substituents on biological activity, based on general principles observed in medicinal chemistry.
| Compound ID | Substituent | Position | Predicted Effect on Activity | Rationale |
| Parent | -F | 4 | Baseline | Reference compound |
| A1 | -Cl | 4 | Potentially Increased | Halogen substitution can enhance binding affinity. |
| A2 | -CH3 | 4 | Potentially Decreased | Introduction of steric bulk may disrupt binding. |
| A3 | -OCH3 | 4 | Variable | Can act as a hydrogen bond acceptor but adds bulk. |
| B1 | -CH3 | Amine | Potentially Altered | May affect the basicity and steric profile of the amine. |
| B2 | -Benzyl | Amine | Potentially Increased | Introduces a new hydrophobic interaction site. |
| An interactive version of this data table is available online. |
Role of the Amide Linkage in Ligand-Target Interactions
Conformational Analysis and Molecular Recognition Studies of N-(2-aminoethyl)-4-fluorobenzamide Derivatives
The three-dimensional conformation of N-(2-aminoethyl)-4-fluorobenzamide and its derivatives is a key determinant of their biological activity. Conformational analysis aims to identify the low-energy conformations that are likely to be biologically relevant. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and computational modeling are often employed for these studies. rsc.orgresearchgate.net
The flexibility of the ethylenediamine linker allows the molecule to adopt various conformations. The orientation of the benzamide group relative to the aminoethyl side chain is of particular importance. Molecular recognition studies, often involving molecular docking simulations, can provide insights into how these different conformations interact with the binding site of a biological target. These studies can help to rationalize the observed SAR and guide the design of new analogues with improved binding affinity and selectivity.
Elucidation of Molecular Interactions and Biological Target Engagement for N 2 Aminoethyl 4 Fluorobenzamide Hydrochloride
Receptor Binding and Modulation Studies
Sigma Receptor (e.g., Sigma-1 Receptor) Interactions and Selectivity Profiling
Despite the structural similarities of the fluorobenzamide moiety to classes of known sigma receptor ligands, a comprehensive search of published research reveals no specific data on the binding affinity or selectivity of N-(2-aminoethyl)-4-fluorobenzamide hydrochloride for the Sigma-1 receptor or other sigma receptor subtypes. There are currently no available studies characterizing its potential interactions or selectivity profile within this receptor family.
Serotonin (B10506) Receptor (e.g., 5-HT1F Receptor) Agonism/Antagonism Mechanisms
There is no available scientific literature detailing studies on the agonistic or antagonistic mechanisms of this compound at serotonin receptors, including the 5-HT1F receptor subtype. Research characterizing its binding profile, potency, or functional activity at any 5-HT receptor subtype has not been published.
Enzyme Inhibition and Activation Mechanisms
Deubiquitinase (e.g., USP1/UAF1) Inhibition Studies
No published research data currently exist that investigate the inhibitory or activational effects of this compound on deubiquitinase enzymes, including the USP1/UAF1 complex. Its potential as a modulator of this enzyme class has not been characterized.
Serine Protease Inhibition Profile Characterization
An extensive review of scientific and patent literature indicates there are no studies available that characterize the serine protease inhibition profile for this compound. While related compounds containing an aminoethyl moiety have been investigated as serine protease inhibitors, this specific compound has not been profiled against this class of enzymes.
Investigation of Ion Channel and Neurotransmitter Pathway Modulation
There is a lack of available scientific studies investigating the effects of this compound on the modulation of ion channels or broader neurotransmitter pathways. Its activity on these physiological systems remains uncharacterized in the public domain.
Cellular Pathway Interrogation and Molecular Mechanism of Action
The likely molecular mechanisms of action for this compound, based on research into its analogs, center on two primary areas: melanin (B1238610) targeting and the modulation of cell survival pathways.
Melanin Targeting
A significant body of research exists for radio-iodinated and fluorinated benzamides, particularly N-(2-diethylaminoethyl)-4-iodobenzamide ([¹²⁵I]BZA) and its derivatives, as agents for melanoma imaging and therapy. The affinity of these compounds for melanin provides a strong indication of a similar mechanism for this compound.
The uptake of these benzamide (B126) derivatives is notably higher in pigmented melanoma cells compared to non-pigmented ones. nih.gov Studies with synthetic melanin have demonstrated that the binding is a saturable and reversible process, suggesting specific molecular interactions. nih.gov The binding mechanism is thought to involve a combination of electrostatic forces and hydrophobic interactions. nih.gov Scatchard analysis of [¹²⁵I]BZA binding to synthetic melanin has revealed the presence of at least two distinct classes of binding sites, each with different association constants, indicating a complex interaction. nih.gov
The proposed mechanisms for the high accumulation in melanoma cells include:
Direct Melanin Binding: The benzamide structure has an inherent affinity for the melanin polymer.
Involvement in Melanin Biosynthesis: The compound may interact with intermediates or enzymes in the melanin production pathway.
Sigma Receptor Mediation: Some benzamide derivatives have been shown to interact with sigma receptors, which can be overexpressed in tumor cells.
Cell Survival Pathways
Analogues of this compound have been investigated as inhibitors of monoamine oxidase-B (MAO-B). A series of halo- and nitro-substituted N-(2-aminoethyl)benzamides have been synthesized and identified as competitive, time-dependent, and reversible inhibitors of MAO-B. nih.gov The relative potency of these inhibitors is influenced by steric and hydrophobic properties of the substituents on the benzamide ring. nih.gov
MAO-B is a key enzyme in the catabolism of neurotransmitters and has been implicated in various neurological disorders. Its inhibition can affect cell survival and signaling pathways. While the direct impact of this compound on major cell survival pathways like MAPK and NF-kB has not been specifically elucidated, the inhibition of MAO-B suggests a potential for indirect modulation of cellular signaling cascades that are crucial for cell proliferation and apoptosis.
Advanced Analytical and Computational Methodologies Applied to N 2 Aminoethyl 4 Fluorobenzamide Hydrochloride Research
Computational Chemistry Approaches for N-(2-aminoethyl)-4-fluorobenzamide Hydrochloride Research
Computational chemistry provides powerful tools for investigating the properties and potential biological activities of molecules like this compound at an atomic level. These in silico methods allow researchers to model and predict molecular behavior, guiding experimental research and accelerating the drug discovery process. By simulating molecular structures, interactions, and properties, computational approaches offer insights that can be expensive and time-consuming to obtain through laboratory work alone.
Quantum Mechanical Calculations (e.g., Density Functional Theory for Electronic Structure)
Quantum mechanical (QM) calculations are used to understand the electronic structure and intrinsic properties of a molecule. Among the most widely used QM methods is Density Functional Theory (DFT), which calculates the electron density of a system to determine its energy and other properties. nih.gov For this compound, DFT can be employed to optimize its three-dimensional geometry, revealing the most stable conformation and providing precise bond lengths and angles.
A key output of DFT calculations is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability; a smaller gap suggests higher chemical reactivity and polarizability. researchgate.netnih.gov
Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how the molecule will interact with biological targets like proteins and enzymes. nih.gov
Table 1: Illustrative DFT-Calculated Electronic Properties of N-(2-aminoethyl)-4-fluorobenzamide
| Property | Calculated Value | Significance |
| HOMO Energy | -6.8 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 5.6 eV | Relates to chemical reactivity and kinetic stability. researchgate.net |
| Dipole Moment | 4.5 D | Measures the polarity of the molecule, influencing solubility and binding. |
| Electron Affinity | 1.5 eV | Energy released when an electron is added. |
| Ionization Potential | 7.0 eV | Energy required to remove an electron. |
Note: The data in this table is illustrative and represents typical values that would be generated from DFT calculations for a molecule of this type.
Molecular Docking and Dynamics Simulations in Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when it binds to a specific biological target, typically a protein or enzyme. mdpi.com The process involves placing the ligand into the binding site of the receptor and calculating a "docking score," which estimates the binding affinity. Lower binding energy scores generally indicate a more stable and favorable interaction. indexcopernicus.com This method provides critical insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. mdpi.com
Following docking, Molecular Dynamics (MD) simulations can be performed to refine the findings. MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-receptor complex. researchgate.net This allows researchers to assess the stability of the predicted binding pose and observe how the complex behaves in a simulated physiological environment. researchgate.net MD simulations can confirm whether the key interactions identified in docking are maintained over a period of nanoseconds, adding confidence to the predicted binding mode. irbbarcelona.org
Table 2: Illustrative Molecular Docking Results for N-(2-aminoethyl)-4-fluorobenzamide Against a Hypothetical Target
| Parameter | Result | Details |
| Target Protein | Monoamine Oxidase B (MAO-B) | A plausible target for benzamide (B126) derivatives. nih.gov |
| Binding Energy | -8.2 kcal/mol | Suggests a strong binding affinity. |
| Key Interacting Residues | TYR398, TYR435, ILE199 | Amino acids in the active site forming interactions. |
| Types of Interactions | Hydrogen bond with TYR435; Pi-Pi stacking with TYR398; Hydrophobic interactions with ILE199. | Specific non-covalent bonds stabilizing the complex. |
| Ligand RMSD (from MD) | 1.8 Å | Low root-mean-square deviation indicates a stable binding pose during simulation. |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of docking and dynamics simulations.
In Silico Prediction of Structure-Activity Relationships and Compound Properties
In silico models are essential for predicting the pharmacokinetic and pharmacodynamic profiles of compounds early in the research process. nih.gov These computational approaches can forecast a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are crucial for its development potential. rsc.org By analyzing the structure of this compound, algorithms can estimate properties like intestinal absorption, blood-brain barrier (BBB) permeability, and potential for inhibiting key metabolic enzymes like Cytochrome P450. scispace.com
Quantitative Structure-Activity Relationship (QSAR) is a modeling technique that correlates variations in the chemical structure of a series of compounds with their biological activity. scispace.com For this compound, QSAR models can be developed by comparing it to structurally similar compounds with known activities. nih.gov These models help identify the key molecular features (descriptors) that are critical for a desired biological effect, guiding the design of new analogues with improved potency or optimized properties. scispace.com
Table 3: Illustrative In Silico Predicted ADMET and Physicochemical Properties for N-(2-aminoethyl)-4-fluorobenzamide
| Property | Predicted Value | Interpretation |
| Physicochemical | ||
| Molecular Weight | 184.21 g/mol | Within typical ranges for small molecule drugs. |
| LogP (Octanol-Water Partition) | 1.35 | Indicates moderate lipophilicity. |
| Water Solubility | High | Favorable for formulation and absorption. |
| Pharmacokinetic (ADME) | ||
| Human Intestinal Absorption | > 90% | Predicted to be well-absorbed from the gut. mdpi.com |
| Blood-Brain Barrier (BBB) Permeability | Low | May have limited penetration into the central nervous system. |
| CYP2D6 Inhibitor | No | Low likelihood of drug-drug interactions via this pathway. scispace.com |
| Drug-Likeness | ||
| Lipinski's Rule of Five | 0 Violations | Complies with common rules for oral bioavailability. |
| Bioavailability Score | 0.55 | Indicates good potential for oral bioavailability. |
Note: The data in this table is illustrative, based on computational predictions for a molecule with this structure.
Applications of N 2 Aminoethyl 4 Fluorobenzamide Hydrochloride in Chemical Biology and Biomedical Research Tools
Development of Radiolabeled Probes and Tracers for Advanced Imaging Research
The unique properties of N-(2-aminoethyl)-4-fluorobenzamide hydrochloride are leveraged in the creation of radiolabeled molecules for non-invasive imaging techniques like Positron Emission Tomography (PET). These techniques rely on the detection of radioactive isotopes incorporated into biologically active molecules to visualize and quantify physiological processes in vivo.
Fluorine-18 is a preferred radionuclide for PET imaging due to its favorable decay characteristics, including a 109.8-minute half-life and low positron energy (0.635 MeV), which allows for high-resolution imaging. nih.govyoutube.com The fluorobenzamide moiety of the title compound is central to strategies for incorporating ¹⁸F into biomolecules.
A prevalent indirect method for ¹⁸F-labeling of biomolecules, such as peptides and proteins, involves the use of a prosthetic group, or bifunctional labeling agent. nih.gov One of the most widely used prosthetic groups is N-succinimidyl 4-¹⁸F-fluorobenzoate (¹⁸F-SFB). youtube.com This reagent is typically synthesized in a multi-step process, starting with the nucleophilic substitution of a precursor with [¹⁸F]fluoride to produce 4-[¹⁸F]fluorobenzoic acid ([¹⁸F]FBA). nih.govchemrxiv.org The [¹⁸F]FBA is then activated to form ¹⁸F-SFB. nih.gov
The ¹⁸F-SFB reagent contains an N-hydroxysuccinimide (NHS) ester, which is highly reactive toward primary amino groups, such as the ε-amine of lysine (B10760008) residues in proteins, forming stable amide bonds. nih.govnih.gov This acylation approach is a versatile method for attaching the ¹⁸F-fluorobenzoyl group to various biomolecules. nih.gov this compound provides the structural backbone that is radiolabeled in these prosthetic groups, and its primary amine is key for subsequent conjugation steps, as seen in the development of thiol-reactive synthons.
| Precursor/Reagent | Radiolabeling Method | Radiochemical Yield (RCY) | Synthesis Time | Reference |
| Tin precursor | One-step ¹⁸F-fluorination | 42 ± 4% | 160 min (fully automated) | youtube.com |
| Pinacol aryl boronate | One-step Cu-mediated ¹⁸F-fluorination | 30% (n.d.c.) | ≤35 min | chemrxiv.org |
| Ethyl 4-(trimethylammonium triflate)benzoate | Three-step, one-pot procedure | 44% (decay-corrected) | <60 min | nih.gov |
To achieve more site-specific labeling of biomolecules, researchers have developed thiol-reactive synthons. Cysteine residues, with their unique sulfhydryl groups, are less abundant than lysine residues in proteins, making them ideal targets for controlled bioconjugation. rsc.org A key thiol-reactive synthon derived from the fluorobenzamide core is N-[2-(4-¹⁸F-fluorobenzamido)ethyl]maleimide (¹⁸F-FBEM). nih.govyoutube.com
The synthesis of ¹⁸F-FBEM is achieved by coupling ¹⁸F-SFB with N-(2-aminoethyl)maleimide. youtube.com In this reaction, the primary amine of N-(2-aminoethyl)maleimide reacts with the NHS ester of ¹⁸F-SFB to form a stable amide bond. The resulting ¹⁸F-FBEM molecule contains a maleimide (B117702) group, which can then react specifically with thiol groups on peptides or proteins via a Michael addition reaction to form a stable thioether linkage. nih.govnih.gov This strategy has been successfully used to label thiolated RGD peptides for PET imaging of αvβ3 integrin expression, a marker of angiogenesis. nih.govyoutube.com The ¹⁸F-FBEM synthon has proven useful for radiolabeling a variety of other thiolated biomolecules as well. nih.gov
| Synthon | Precursors | Labeling Chemistry | Radiochemical Yield (RCY) of Synthon | Key Application | Reference |
| ¹⁸F-FBEM | ¹⁸F-SFB and N-(2-aminoethyl)maleimide | Amide bond formation followed by Michael addition | 5 ± 2% (from [¹⁸F]fluoride) | Labeling of thiolated RGD peptides for PET imaging | nih.govyoutube.com |
| ¹⁸F-FBABM | 4-[¹⁸F]fluorobenzaldehyde and N-[4-(aminooxy)butyl]maleimide | Oxime formation | ~35% (decay-corrected) | Labeling of sulfhydryls | nih.govnih.gov |
Beyond Fluorine-18, other radionuclides are used to label benzamide (B126) analogues for imaging and therapeutic applications.
Gallium-68 (⁶⁸Ga) is a positron emitter obtained from a ⁶⁸Ge/⁶⁸Ga generator, making it accessible for PET imaging without the need for an on-site cyclotron. biorxiv.org Benzamide analogues are often conjugated to a chelating agent, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which can firmly bind ⁶⁸Ga. These ⁶⁸Ga-labeled benzamide derivatives have been developed for imaging targets like malignant melanoma. researchgate.netbeilstein-journals.org
Iodine-123 (¹²³I) and Iodine-125 (¹²⁵I) are used for Single-Photon Emission Computed Tomography (SPECT) and preclinical research, respectively. Benzamide derivatives, particularly iodobenzamides, have shown a strong affinity for melanin (B1238610), making them excellent candidates for developing radiopharmaceuticals to detect melanoma metastases. researchgate.net Radiolabeling is often achieved through an isotope exchange reaction on an iodinated benzamide precursor or via radioiododestannylation of a tributylstannyl derivative. researchgate.net These methods allow for the creation of various radiolabeled benzamide analogues for both diagnostic imaging and targeted radionuclide therapy. researchgate.net
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. The development of radiolabeled probes relies heavily on efficient and specific bioconjugation techniques. As discussed previously, thiol-selective bioconjugation is a powerful strategy for site-specific modification of proteins and peptides. rsc.org
The use of maleimide-containing synthons like ¹⁸F-FBEM exemplifies this approach. The maleimide group is an electrophile that reacts with the nucleophilic sulfhydryl group of cysteine under mild physiological conditions. This thiol-maleimide Michael addition reaction is highly selective and proceeds efficiently, making it one of the most widely used methods for creating stable bioconjugates. This strategy allows for the precise attachment of the ¹⁸F-fluorobenzamide radiolabel to a specific cysteine residue within a target biomolecule, minimizing disruption to its biological activity and ensuring the development of highly specific imaging ligands. rsc.orgnih.gov
Fluorine-18 (18F) Labeling Strategies
This compound in Proteomics Research Methodologies
The principles of chemical probe design and bioconjugation that make this compound valuable for imaging are directly applicable to the field of proteomics. Proteomics aims to study the entire set of proteins in a biological system, including their expression, structure, function, and interactions. nih.gov Chemical probes are essential tools in this endeavor, allowing for the specific labeling, identification, and quantification of proteins within complex biological mixtures.
Derivatives of N-(2-aminoethyl)-4-fluorobenzamide can be fashioned into chemical probes for use in mass spectrometry (MS)-based proteomics. By replacing the radiolabel with a reporter tag, such as biotin (B1667282) for affinity purification or a fluorophore for detection, these probes can be used to investigate protein function. For example, a thiol-reactive probe analogous to FBEM but containing a biotin tag could be used to selectively label cysteine-containing proteins. These tagged proteins can then be enriched from a cell lysate and subsequently identified and quantified by mass spectrometry. nih.gov
This approach, a subset of Activity-Based Protein Profiling (ABPP), uses reactive chemical probes to target specific subsets of proteins, often focusing on enzyme active sites or reactive amino acid residues. nih.govnih.gov The use of electrophilic probes to label nucleophilic amino acid side chains like cysteine is a foundational strategy in ABPP. nih.gov Therefore, synthons derived from N-(2-aminoethyl)-4-fluorobenzamide can serve as versatile scaffolds for creating probes to explore protein function, identify drug targets, and understand cellular signaling pathways in proteomics research. youtube.com
Utilization as a Reference Compound in Mechanistic and Comparative Biological Studies
In the realm of biological research, reference compounds are crucial for validating assays and understanding the mechanism of action of novel molecules. Given the biological activities of analogous compounds, this compound could serve as a valuable reference compound in several contexts. For instance, a series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide have been synthesized and identified as competitive, time-dependent inhibitors of monoamine oxidase-B (MAO-B). nih.gov In such studies, a panel of structurally related compounds is often used to elucidate structure-activity relationships (SAR).
This compound could be used as a comparator to understand the influence of the 4-fluoro substituent on the potency and selectivity of MAO-B inhibition, relative to its chloro or other halogenated counterparts. nih.gov The electronic properties of fluorine, being the most electronegative element, can lead to distinct interactions with the enzyme's active site compared to other halogens. Its use as a reference could help dissect the roles of steric and hydrophobic effects in the binding of this class of inhibitors. nih.gov
Below is a comparative table of related N-(2-aminoethyl)benzamide analogues and their studied biological activities, illustrating the context in which this compound could be a useful reference.
| Compound Name | Substitution at 4-position | Biological Target/Activity | Reference |
| N-(2-aminoethyl)-4-chlorobenzamide | Chloro | Monoamine Oxidase-B (MAO-B) Inhibitor | nih.gov |
| N-(2-aminoethyl)-4-nitrobenzamide | Nitro | Monoamine Oxidase-B (MAO-B) Inhibitor | nih.gov |
| N-(2-aminoethyl)-4-bromobenzamide | Bromo | Monoamine Oxidase-B (MAO-B) Inhibitor | nih.gov |
| N-(2-aminoethyl)-4-iodobenzamide | Iodo | Monoamine Oxidase-B (MAO-B) Inhibitor | nih.gov |
By including this compound in such a panel, researchers could gain a more complete understanding of the SAR for this scaffold.
Strategic Role in Early-Stage Drug Discovery Research as a Scaffold or Tool
The 4-fluorobenzamide (B1200420) moiety is a privileged scaffold in medicinal chemistry, appearing in a number of biologically active compounds. The introduction of a fluorine atom can enhance metabolic stability and binding affinity. nih.gov This makes this compound a valuable starting point for the development of new therapeutic agents and chemical tools.
The N-(2-aminoethyl)-4-fluorobenzamide structure provides a versatile scaffold for the design of new ligands. The primary amine of the aminoethyl group serves as a convenient handle for further chemical modification, allowing for the attachment of various functional groups to explore interactions with different biological targets. For example, benzamide derivatives have been investigated as binders for Cereblon (CRBN), a component of an E3 ubiquitin ligase complex that is a target for proteolysis-targeting chimeras (PROTACs). nih.gov The fluorobenzamide scaffold, in particular, has been shown to enhance binding affinity to CRBN. nih.gov
Furthermore, radiolabeled benzamides, including fluorobenzamides, have been developed as imaging agents for melanoma. nih.govnih.gov For instance, N-(2-diethylaminoethyl)-4-[18F]fluorobenzamide ([18F]-DAFBA) has been evaluated as a potential PET probe for imaging melanoma tumors. nih.gov The core structure of N-(2-aminoethyl)-4-fluorobenzamide is closely related to this imaging agent, suggesting that it could serve as a non-radioactive precursor or a building block for the synthesis of new imaging probes.
The potential for derivatization of the N-(2-aminoethyl)-4-fluorobenzamide scaffold is summarized in the table below.
| Scaffold Position for Modification | Potential Modifications | Potential Therapeutic/Research Area |
| Primary amine of the aminoethyl group | Acylation, Alkylation, Reductive amination | Development of enzyme inhibitors, receptor ligands, PROTACs |
| Benzene ring | Introduction of additional substituents | Modulation of pharmacokinetic properties and target selectivity |
| Amide bond | Isosteric replacement | Improvement of metabolic stability and cell permeability |
Chemical screening libraries are essential tools for identifying new drug targets and lead compounds. nih.govnews-medical.net These libraries are collections of small molecules that are screened for their ability to modulate the activity of a biological target in high-throughput screening (HTS) assays. nih.govewadirect.comncsu.edu this compound, with its drug-like properties and synthetic tractability, is an ideal candidate for inclusion in such libraries.
Its relatively simple structure provides a good starting point for hit-to-lead optimization. If a "hit" is identified from a screening campaign, the N-(2-aminoethyl)-4-fluorobenzamide scaffold can be readily modified to improve potency, selectivity, and pharmacokinetic properties. The presence of the fluorine atom is also advantageous for certain screening techniques, such as 19F-NMR, which can be used to detect binding to target proteins.
The inclusion of compounds like this compound in diversity-oriented screening libraries allows for the exploration of new chemical space and the identification of novel biological activities. The benzamide functional group is a common motif in bioactive molecules, and the 4-fluoro substitution provides a specific chemical feature that can lead to unique biological profiles.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-aminoethyl)-4-fluorobenzamide hydrochloride, and how can yield and purity be maximized?
- Methodological Answer : The compound is typically synthesized via sequential alkylation and benzoylation reactions. A common approach involves reacting 4-fluorobenzoyl chloride with a pre-functionalized ethylenediamine derivative. For example, intermediates like N-Boc-2-aminoacetaldehyde can be alkylated, followed by benzoylation and HCl salt formation via HPLC purification (yields 69–75%) . Key parameters include:
- Temperature : Reactions are conducted at 0–25°C to minimize side products.
- Solvent Choice : Dichloromethane or DMF enhances solubility and reaction efficiency.
- Purification : Final products are isolated as HCl salts via reverse-phase HPLC, with mobile phases optimized for amine retention .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Structural validation requires a combination of:
- 1H/13C NMR : Peaks for the fluorobenzoyl group (δ 7.8–8.2 ppm for aromatic protons) and ethylenediamine backbone (δ 2.8–3.5 ppm for CH₂NH₂) confirm regiochemistry .
- ESI-MS : Molecular ion peaks (e.g., [M+H⁺] at m/z ~229) validate molecular weight .
- X-ray Crystallography : For resolving ambiguities, SHELX programs (e.g., SHELXL) refine crystal structures using high-resolution data. Note that disordered solvent molecules require careful modeling .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound, particularly in antiparasitic assays?
- Methodological Answer : Discrepancies in Trypanosoma brucei inhibition assays may arise from:
- Solubility Variability : The HCl salt’s hygroscopic nature affects dissolution. Pre-treat samples with anhydrous DMSO and standardize buffer conditions (pH 7.4) .
- Metabolic Stability : Use liver microsome assays (e.g., human/rat) to assess degradation rates. Adjust substituents (e.g., fluorobenzoyl vs. chlorobenzoyl) to improve half-life .
- Off-Target Effects : Pair phenotypic screening with target-based assays (e.g., TbCatB protease inhibition) to distinguish specific activity .
Q. How can computational modeling guide the optimization of this compound for receptor binding?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., parasitic kinetoplastid proteases). Focus on hydrogen bonding between the fluorobenzoyl group and catalytic residues (e.g., Asp158 in TbCatB) .
- QSAR Analysis : Correlate substituent electronic properties (Hammett σ values) with IC₅₀ data. For example, electron-withdrawing groups (e.g., -F) enhance binding affinity by 20–30% compared to -Cl .
Q. What analytical techniques are critical for identifying degradation products during stability studies?
- Methodological Answer :
- HPLC-MS/MS : Monitor hydrolytic degradation (e.g., cleavage of the amide bond) under accelerated conditions (40°C/75% RH). Use a C18 column with 0.1% formic acid in acetonitrile/water gradients .
- TGA/DSC : Thermal gravimetric analysis identifies decomposition points (>200°C for the HCl salt), ensuring storage stability .
Data Analysis and Experimental Design
Q. How should researchers design dose-response experiments to account for this compound’s cytotoxicity in mammalian cells?
- Methodological Answer :
- Dose Range : Start with 0.1–100 µM, using HEK293 or HepG2 cells. Calculate CC₅₀ via nonlinear regression (GraphPad Prism).
- Control Compounds : Include reference inhibitors (e.g., suramin for Trypanosoma) to validate assay sensitivity .
- Resazurin Assay : Use metabolic reduction as a viability endpoint to avoid interference from the compound’s fluorescence .
Q. What statistical approaches are recommended for analyzing contradictory crystallographic data?
- Methodological Answer :
- Rmerge vs. CC½ : Prioritize datasets with CC½ > 90% to minimize noise. SHELXL’s TWIN/BASF commands model twinning or disorder .
- Cross-Validation : Use Free R-factor tests during refinement to prevent overfitting. A ΔR (Rwork − Rfree) < 5% indicates reliable models .
Tables of Key Data
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
